5-Isoquinolinamine, N-[1-[(3-nitrophenyl)methyl]-3-pyrrolidinyl]-
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Overview
Description
N-(1-(3-Nitrobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine is an aromatic compound with the molecular formula C20H20N4O2 and a molecular weight of 348.39 g/mol This compound is known for its unique structural features, which include a nitrobenzyl group attached to a pyrrolidine ring, further connected to an isoquinoline moiety
Preparation Methods
The synthesis of N-(1-(3-Nitrobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.
Attachment of the Nitrobenzyl Group: The nitrobenzyl group is introduced via a nucleophilic substitution reaction.
Coupling with Isoquinoline: The final step involves coupling the pyrrolidine derivative with isoquinoline using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
N-(1-(3-Nitrobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C), as well as oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-(3-Nitrobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(3-Nitrobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The isoquinoline moiety may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-(1-(3-Nitrobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine can be compared with similar compounds such as:
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound has a similar isoquinoline structure but differs in the substituents on the aromatic rings.
1-(3-Nitrobenzyl)pyrrolidin-3-amine: This compound shares the nitrobenzyl and pyrrolidine components but lacks the isoquinoline moiety.
The uniqueness of N-(1-(3-Nitrobenzyl)pyrrolidin-3-yl)isoquinolin-5-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
675133-07-0 |
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Molecular Formula |
C20H20N4O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
N-[1-[(3-nitrophenyl)methyl]pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C20H20N4O2/c25-24(26)18-5-1-3-15(11-18)13-23-10-8-17(14-23)22-20-6-2-4-16-12-21-9-7-19(16)20/h1-7,9,11-12,17,22H,8,10,13-14H2 |
InChI Key |
NRZLHOPHZOTRCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NC2=CC=CC3=C2C=CN=C3)CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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